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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Vacquinol-1, a known inducer of
methuosis, and a selection of well-characterized ferroptosis-inducing compounds: Erastin,
RSL3, and FIN56. The objective is to delineate the distinct mechanisms of cell death initiated
by these molecules, supported by experimental data, to aid researchers in selecting the
appropriate tool compounds for their studies in oncology and cell biology.

Introduction to Methuosis and Ferroptosis

While both methuosis and ferroptosis are forms of regulated, non-apoptotic cell death, they are
driven by distinct cellular and molecular mechanisms.

Methuosis, derived from the Greek word "methuo” meaning "to drink to intoxication," is
characterized by the catastrophic formation of large, fluid-filled vacuoles in the cytoplasm.[1]
This process originates from uncontrolled macropinocytosis, the engulfment of extracellular
fluid.[2][3] The resulting vacuoles, which are single-membraned, eventually fill the cell, leading
to a loss of metabolic function and rupture of the plasma membrane.[1][2]

Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid
peroxides to toxic levels.[4][5] This process is characterized by the oxidative damage of cellular
membranes and is distinct from other forms of cell death in its genetic and biochemical
features.[6]
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This guide will explore the compounds that induce these respective pathways, focusing on their
mechanisms of action, target selectivity, and the experimental methods used to study them.

Comparative Analysis of Cell Death Inducers

The following sections detail the mechanisms of action and key experimental findings for
Vacquinol-1 and the ferroptosis inducers Erastin, RSL3, and FIN56.

Vacquinol-1: An Inducer of Methuosis

Vacquinol-1 is a quinolone derivative identified for its potent and selective cytotoxicity against
glioblastoma (GBM) cells.[7][8] It induces a form of cell death termed methuosis, which is
mechanistically distinct from ferroptosis.[8][9]

Mechanism of Action: Vacquinol-1's mechanism is centered on the disruption of endolysosomal
homeostasis. It has a dual mode of action:

e v-ATPase Activation: Vacquinol-1 accumulates in and acidifies endosomal compartments by
activating the vacuolar H+-ATPase (v-ATPase).[10]

e Calmodulin Inhibition: It directly inhibits calmodulin, which impairs the reformation of
lysosomes from endosomes.[10]

This dual action leads to the formation of two types of abnormal vesicles: enlarged vacuoles
and acidic vesicle organelles (AVOs), ultimately causing a cellular energy crisis and cell death.
[10] The process is also dependent on the activation of MAP kinase kinase 4 (MKK4).[8]

Classical Ferroptosis Inducers

Ferroptosis can be initiated through various mechanisms that ultimately lead to the inactivation
of the key enzyme Glutathione Peroxidase 4 (GPX4), which is responsible for detoxifying lipid
peroxides.[11][12]

Erastin is a widely used small molecule that induces ferroptosis by inhibiting the system Xc-
cystine/glutamate antiporter.[4][5][13]

Mechanism of Action: By blocking system Xc-, Erastin prevents the cellular uptake of cystine.[5]
Cystine is a crucial precursor for the synthesis of glutathione (GSH).[4] The depletion of

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.semanticscholar.org/paper/Vacquinol-1-inducible-cell-death-in-glioblastoma-is-Sander-Mostafa/59cc3a94c03b9f07b63507a488163b34f6094b4d
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://www.researchgate.net/publication/315740262_Vacquinol-1_inducible_cell_death_in_glioblastoma_multiforme_is_counter_regulated_by_TRPM7_activity_induced_by_exogenous_ATP
https://academic.oup.com/noa/article/3/1/vdab152/6397731
https://academic.oup.com/noa/article/3/1/vdab152/6397731
https://academic.oup.com/noa/article/3/1/vdab152/6397731
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040763/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01371/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://academic.oup.com/proteincell/article/14/2/84/6761230
https://www.researchgate.net/figure/Mechanism-of-ferroptosis-induction-by-erastin-Erastin-inhibits-the-cystine-glutamate_fig11_397613183
https://academic.oup.com/proteincell/article/14/2/84/6761230
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

intracellular GSH leads to the indirect inactivation of its dependent enzyme, GPX4.[4][13]
Without functional GPX4, lipid peroxides accumulate, leading to oxidative damage and cell
death.[6][13] Recent studies also suggest a role for protein disulfide isomerase (PDI) and nitric
oxide (NO) accumulation in Erastin-induced ferroptosis.[4]

RSL3 is a potent and direct inhibitor of GPX4.[11]

Mechanism of Action: RSL3 covalently binds to the active site of GPX4, directly inactivating the
enzyme.[14] This direct inhibition leads to a rapid and robust accumulation of lipid peroxides,
triggering ferroptosis. Some evidence suggests that RSL3 may also have broader effects on
other antioxidant selenoproteins. Additionally, RSL3-induced ferroptosis may involve the
activation of protein disulfide isomerase (PDI) through the inhibition of thioredoxin reductase 1
(TrxR21).[11][15][16]

FIN56 is a ferroptosis inducer with a dual mechanism of action.[17][18][19]
Mechanism of Action: FIN56 induces ferroptosis through two distinct pathways:

o GPX4 Degradation: It promotes the degradation of the GPX4 protein in a process that is
dependent on acetyl-CoA carboxylase (ACC) and can be supported by autophagy.[17][18]
[19][20]

o Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an
enzyme in the mevalonate pathway.[19][20] This leads to a depletion of coenzyme Q10
(CoQ10), a lipid-soluble antioxidant, further sensitizing the cell to lipid peroxidation.[19]

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for
Vacquinol-1, Erastin, and RSL3 in various cancer cell lines. Data for direct, side-by-side
comparisons are limited, and IC50 values can vary depending on the cell line and experimental
conditions.
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Compound Cell Line IC50 (pM) Reference
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(Glioblastoma)
Patient-derived GBM
~1-5 [10]
cells
, HT-1080
Erastin ) ~1-10 [21]
(Fibrosarcoma)
BJeLR (RAS-mutant) ~0.5 [22]
Various Cancer Cell
_ 10-50 [23]
Lines
HT-1080
RSL3 ) ~0.02-0.1 [21]
(Fibrosarcoma)
BJeLR (RAS-mutant) ~0.01 [22]
NCI/ADR-RES _
) Cytotoxic [24]
(Ovarian)
Bladder Cancer Cell
FIN56 ~0.1-10 [17]

Lines

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct

signaling pathways of Vacquinol-1-induced methuosis and ferroptosis induced by Erastin,

RSL3, and FIN56.
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Ferroptosis Inducer Pathways

Experimental Protocols

Accurate assessment of cell death mechanisms is crucial for distinguishing between methuosis
and ferroptosis. Below are detailed methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.

Materials:

96-well opaque-walled multiwell plates

Cell culture medium

Test compounds (Vacquinol-1, Erastin, RSL3, FIN56) and vehicle control (e.g., DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.[25]

» Prepare serial dilutions of the test compounds in cell culture medium.

o Treat the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
Include a vehicle-only control.[25]

» Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[25]

o Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
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Add 100 pL of CellTiter-Glo® reagent to each well.[25]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

Measure the luminescence using a luminometer.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay uses a fluorescent probe to measure lipid peroxidation in live cells, a key feature of
ferroptosis.

Materials:

o 6-well plates or fluorescence microscopy dishes

e Cell culture medium

o Test compounds and controls (e.g., ferroptosis inhibitor like Ferrostatin-1)
 C11-BODIPY™ 581/591 dye (e.g., from Thermo Fisher Scientific)

e Phosphate-buffered saline (PBS)

o Flow cytometer or fluorescence microscope

Procedure:

e Seed cells in the appropriate culture vessel and allow them to adhere overnight.

o Treat cells with the test compounds for the desired time (e.g., 6-24 hours). Include co-
treatment with a ferroptosis inhibitor as a control.[25]

e Thirty minutes before the end of the treatment, add C11-BODIPY™ 581/591 to the culture
medium at a final concentration of 1-5 uM.[25][26]
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 Incubate for 30 minutes at 37°C.[25][26]

e Harvest the cells (if using flow cytometry) or wash the cells twice with PBS (for microscopy).
[26][27]

o For flow cytometry, resuspend cells in PBS and analyze. For microscopy, add fresh PBS or
imaging buffer.

e Measure the fluorescence. The unoxidized probe fluoresces red (~591 nm emission), while
the oxidized probe fluoresces green (=510 nm emission).[26][28] An increase in the
green/red fluorescence ratio indicates lipid peroxidation.[28]

Western Blotting for Key Protein Markers

Western blotting can be used to measure changes in the expression levels of key proteins
involved in ferroptosis and methuosis.

Key Protein Targets:

o Ferroptosis: GPX4, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[29][30][31]
[32][33]

e Methuosis: MKK4.[8]

Materials:

Cell lysates from treated and control cells

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-MKK4, anti--actin)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/pdf/Measuring_Ferroptosis_Induced_by_Gpx4_IN_9_Application_Notes_and_Protocols.pdf
https://www.cellsignal.com/products/buffers-dyes/bodipy-581-591-c11-lipid-peroxidation-sensor/95978
https://www.cellsignal.com/products/buffers-dyes/bodipy-581-591-c11-lipid-peroxidation-sensor/95978
https://www.protocols.io/view/flow-cytometry-measurements-of-lipid-peroxidation-dm6gp92x1vzp/v1
https://www.cellsignal.com/products/buffers-dyes/bodipy-581-591-c11-lipid-peroxidation-sensor/95978
https://www.abpbio.com/wp-content/uploads/2023/12/C258.pdf
https://www.abpbio.com/wp-content/uploads/2023/12/C258.pdf
https://www.mdpi.com/2218-273X/14/12/1552
https://www.researchgate.net/figure/Western-blotting-for-GPX4-ACSL4-SLC7A11-FTH1-and-TFR1-protein-expression-levels-p_fig5_375802208
https://www.researchgate.net/figure/Western-blot-analysis-of-ACSL4-GPX4-and-FTH1-at-different-time-points-aThe-relative_fig3_340235147
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6828761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Quantify band intensities and normalize to a loading control like B-actin.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing these cell death inducers.
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Conclusion

The distinction between Vacquinol-1-induced methuosis and classical ferroptosis is critical for
researchers studying regulated cell death. While both pathways offer potential therapeutic
avenues for diseases like cancer, their underlying mechanisms are fundamentally different.
Vacquinol-1 disrupts endolysosomal trafficking, leading to massive vacuolization, whereas
ferroptosis inducers like Erastin, RSL3, and FIN56 converge on the GPX4-lipid peroxidation
axis. A thorough understanding of these differences, supported by the experimental protocols
outlined in this guide, will enable more precise and targeted research in this rapidly evolving
field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and
endosome compartments - PubMed [pubmed.ncbi.nim.nih.gov]

2. mdpi.com [mdpi.com]

3. Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy -
PMC [pmc.ncbi.nim.nih.gov]

4. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of
PDI in ferroptosis - PMC [pmc.ncbi.nim.nih.gov]

5. academic.oup.com [academic.oup.com]
6. preprints.org [preprints.org]

7. [PDF] Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by
TRPM?7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]

8. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7
activity induced by exogenous ATP - PMC [pmc.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]
10. academic.oup.com [academic.oup.com]

11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein
disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in
Colorectal Cancer [frontiersin.org]

13. researchgate.net [researchgate.net]
14. aacrjournals.org [aacrjournals.org]
15. biorxiv.org [biorxiv.org]

16. biorxiv.org [biorxiv.org]

17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b12401054?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24726643/
https://pubmed.ncbi.nlm.nih.gov/24726643/
https://www.mdpi.com/1422-0067/23/13/7257
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281880/
https://academic.oup.com/proteincell/article/14/2/84/6761230
https://www.preprints.org/manuscript/202402.1608
https://www.semanticscholar.org/paper/Vacquinol-1-inducible-cell-death-in-glioblastoma-is-Sander-Mostafa/59cc3a94c03b9f07b63507a488163b34f6094b4d
https://www.semanticscholar.org/paper/Vacquinol-1-inducible-cell-death-in-glioblastoma-is-Sander-Mostafa/59cc3a94c03b9f07b63507a488163b34f6094b4d
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5471040/
https://www.researchgate.net/publication/315740262_Vacquinol-1_inducible_cell_death_in_glioblastoma_multiforme_is_counter_regulated_by_TRPM7_activity_induced_by_exogenous_ATP
https://academic.oup.com/noa/article/3/1/vdab152/6397731
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12040763/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01371/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01371/full
https://www.researchgate.net/figure/Mechanism-of-ferroptosis-induction-by-erastin-Erastin-inhibits-the-cystine-glutamate_fig11_397613183
https://aacrjournals.org/cancerres/article/85/15/2775/763875/Ferreting-Out-Ferroptosis-Extending-the-Mechanism
https://www.biorxiv.org/content/10.1101/2024.05.27.596002v2
https://www.biorxiv.org/content/10.1101/2024.05.27.596002v1
https://www.researchgate.net/publication/355759183_Fin56-induced_ferroptosis_is_supported_by_autophagy-mediated_GPX4_degradation_and_functions_synergistically_with_mTOR_inhibition_to_kill_bladder_cancer_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

¢ 18. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and
functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. researchgate.net [researchgate.net]
e 20. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
e 21.researchgate.net [researchgate.net]
e 22.researchgate.net [researchgate.net]
o 23. researchgate.net [researchgate.net]

o 24. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in
ABCB1/ABCG2-Expressing Tumor Cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 25. benchchem.com [benchchem.com]

e 26. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology
[cellsignal.com]

e 27. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591
[protocols.io]

o 28. abpbio.com [abpbio.com]

e 29. mdpi.com [mdpi.com]

o 30. researchgate.net [researchgate.net]
o 31. researchgate.net [researchgate.net]

o 32. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC
[pmc.ncbi.nlm.nih.gov]

o 33. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial
infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Vacquinol-1 and Classical
Ferroptosis Inducers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401054#comparative-analysis-of-vacquinol-1-and-
other-ferroptosis-inducers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34716292/
https://pubmed.ncbi.nlm.nih.gov/34716292/
https://pubmed.ncbi.nlm.nih.gov/34716292/
https://www.researchgate.net/figure/nduction-of-ferroptosis-by-FIN56-FIN56-promotes-ferroptosis-by-two-distinct-mechanisms_fig1_304069619
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610897/
https://www.researchgate.net/publication/373017870_Protocol_for_detection_of_ferroptosis_in_cultured_cells
https://www.researchgate.net/figure/Dose-response-curves-were-generated-to-calculate-the-IC50-doses-of-ferroptosis-inducers_fig2_326159235
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://pubmed.ncbi.nlm.nih.gov/39859349/
https://pubmed.ncbi.nlm.nih.gov/39859349/
https://www.benchchem.com/pdf/Measuring_Ferroptosis_Induced_by_Gpx4_IN_9_Application_Notes_and_Protocols.pdf
https://www.cellsignal.com/products/buffers-dyes/bodipy-581-591-c11-lipid-peroxidation-sensor/95978
https://www.cellsignal.com/products/buffers-dyes/bodipy-581-591-c11-lipid-peroxidation-sensor/95978
https://www.protocols.io/view/flow-cytometry-measurements-of-lipid-peroxidation-dm6gp92x1vzp/v1
https://www.protocols.io/view/flow-cytometry-measurements-of-lipid-peroxidation-dm6gp92x1vzp/v1
https://www.abpbio.com/wp-content/uploads/2023/12/C258.pdf
https://www.mdpi.com/2218-273X/14/12/1552
https://www.researchgate.net/figure/Western-blotting-for-GPX4-ACSL4-SLC7A11-FTH1-and-TFR1-protein-expression-levels-p_fig5_375802208
https://www.researchgate.net/figure/Western-blot-analysis-of-ACSL4-GPX4-and-FTH1-at-different-time-points-aThe-relative_fig3_340235147
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6828761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6828761/
https://www.benchchem.com/product/b12401054#comparative-analysis-of-vacquinol-1-and-other-ferroptosis-inducers
https://www.benchchem.com/product/b12401054#comparative-analysis-of-vacquinol-1-and-other-ferroptosis-inducers
https://www.benchchem.com/product/b12401054#comparative-analysis-of-vacquinol-1-and-other-ferroptosis-inducers
https://www.benchchem.com/product/b12401054#comparative-analysis-of-vacquinol-1-and-other-ferroptosis-inducers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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